molecular formula C19H18N2OS B2476731 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide CAS No. 1396856-91-9

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide

Cat. No.: B2476731
CAS No.: 1396856-91-9
M. Wt: 322.43
InChI Key: HYWZIZPYDGSGCQ-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-methyl-2-phenyl-1,3-thiazole moiety. This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the exploration of novel enzyme inhibitors and receptor modulators. Compounds based on the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective negative allosteric modulators of certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for studying receptor function and signal transduction . Furthermore, structurally related thiazole-clubbed benzamide derivatives have demonstrated potent inhibitory activity against various enzymes, including urease, which is a key virulence factor in pathogens like Helicobacter pylori . The presence of the thiazole ring, a privileged structure in drug discovery, is frequently associated with a broad spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . This compound is provided for research purposes to investigate these and other potential mechanisms of action. Researchers can utilize this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a lead compound for the development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZIZPYDGSGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study synthesized several derivatives of thiazole-based amides and tested their efficacy against Escherichia coli and Staphylococcus aureus for antibacterial activity, as well as Aspergillus niger and Aspergillus oryzae for antifungal activity. The results indicated that certain derivatives exhibited significant antimicrobial effects at concentrations as low as 1 µg/mL .

Microorganism Activity Concentration Tested (µg/mL)
Escherichia coliAntibacterial1
Staphylococcus aureusAntibacterial1
Aspergillus nigerAntifungal1
Aspergillus oryzaeAntifungal1

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer activity. Research indicates that derivatives of thiazole compounds can inhibit the growth of cancer cells. For example, studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116) with IC50 values indicating potent activity comparable to standard chemotherapeutic agents .

Compound Cell Line IC50 (µM)
Thiazole derivative N9HCT1165.85
Thiazole derivative N18HCT1164.53
Standard drug (5-FU)HCT1169.99

Mechanistic Insights

The mechanism of action for the antibacterial and anticancer activities of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide may involve the inhibition of key enzymes or pathways essential for microbial growth and cancer cell proliferation. For instance, thiazole derivatives have been noted to interact with dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, which is crucial for both bacterial survival and cancer cell growth .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzamide precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogues include:

N-[2-(4-Chlorophenyl)-4-Hydroxy-1,3-Thiazol-5-yl]Benzamide (4da)

  • Key Differences : Incorporates a 4-chlorophenyl group at thiazole-C2 and a hydroxyl group at C3.
  • Impact : Enhanced polarity (due to Cl and -OH) reduces logP compared to the target compound. Demonstrates higher reactivity in nucleophilic substitutions.
  • Spectral Data : IR ν(C=O) at 1660 cm⁻¹ vs. 1606 cm⁻¹ in the target compound .

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (6)

  • Key Differences : Replaces thiazole with a thiadiazole-isoxazole fused system.
  • Impact : Increased aromaticity and planarity enhance π-π stacking interactions but reduce solubility (mp 160°C vs. ~200°C for thiazole derivatives) .

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide

  • Key Differences : Methoxy group at benzamide-C4 and methylphenyl at thiazole-C4.
  • Impact : Methoxy substitution increases electron density, improving binding to hydrophobic pockets in biological targets .

Physicochemical Properties

Compound logP Melting Point (°C) H-Bond Acceptors IR ν(C=O) (cm⁻¹)
Target Compound ~0.43 ~200* 5 1606
4da -1.81 290 6 1660
N-Methyl-N-[(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Methyl]Amine 1.2 N/A 3 N/A
2-Bromo-1-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)-1-Ethanone 2.8 117–118 3 1679 (C=O)

Biological Activity

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide, identified by its CAS number 850375-02-9, is a thiazole-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H14N2SC_{12}H_{14}N_{2}S, with a molecular weight of approximately 218.32 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight218.32 g/mol
CAS Number850375-02-9
InChI KeyGFAGRBRYZWAUSV-UHFFFAOYSA-N

Antitumor Activity

Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, in a study evaluating various thiazole derivatives, certain compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) below that of standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity against cancer cell lines .

  • NAMPT Inhibition : A related compound has been shown to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), leading to increased cellular NAD+ levels. This mechanism is crucial as NAD+ plays a vital role in energy metabolism and cell survival .
  • Interaction with Bcl-2 : Molecular dynamics simulations suggest that thiazole-containing compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have shown promising antibacterial activity. Studies have indicated that certain substituted phenylthiazolamines possess antimicrobial properties comparable to established antibiotics such as norfloxacin. The structure-based activity studies highlight the importance of specific substituents for enhancing antibacterial efficacy .

Case Studies

  • Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compound 13 from this series exhibited significant activity against both Bcl-2 overexpressing and A431 cancer cells, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : In an investigation involving new substituted phenylthiazolamines, several compounds were tested against Staphylococcus epidermidis and showed activity exceeding that of standard treatments. The presence of hydroxyl or methoxy groups significantly influenced their antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide?

  • Methodology : The thiazole core can be synthesized via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. Subsequent coupling of the benzamide moiety is achieved using a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). Reaction conditions (temperature, inert atmosphere) and purification via column chromatography are critical for yield and purity .
  • Validation : Confirm structural integrity using FTIR (amide C=O stretch ~1650 cm⁻¹) and NMR (distinct thiazole proton signals at δ 7.2–8.1 ppm) .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule crystallography. For graphical representation, ORTEP-3 provides clear thermal ellipsoid plots .
  • Data Interpretation : Analyze bond angles and torsion angles to confirm steric effects from the methyl and phenyl substituents .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination) or disk diffusion. For anticancer potential, employ the NCI-60 cell line panel to assess selectivity (e.g., melanoma or breast cancer cell lines) .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize analogs with variations in the benzamide (e.g., fluorination at position 2) or thiazole (e.g., bromine substitution at position 4) moieties. Compare bioactivity data (IC₅₀, Ki) to identify critical substituents .
  • Case Study : Fluorine substitution on benzamide enhances blood-brain barrier penetration, as seen in neuropharmacological studies of similar thiazole derivatives .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Troubleshooting :

  • Assay Conditions : Validate pH, temperature, and serum content in cell-based assays, as small changes can alter compound stability .
  • Metabolite Interference : Use LC-MS to detect degradation products or active metabolites that may skew results .
    • Example : Discrepancies in anticancer activity may arise from differences in cell line genetic backgrounds or culture media .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using high-resolution target structures (e.g., kinases or GPCRs). Validate poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability .
  • Case Study : Docking studies of analogous thiazole-benzamide hybrids reveal key hydrogen bonds with ATP-binding pockets in kinases .

Q. How can physicochemical properties (e.g., solubility, logP) be optimized for in vivo studies?

  • Methodology :

  • Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
    • Analytical Tools : Measure logP via shake-flask/HPLC methods and solubility via dynamic light scattering (DLS) .

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